Hydroxy Itraconazole-d5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

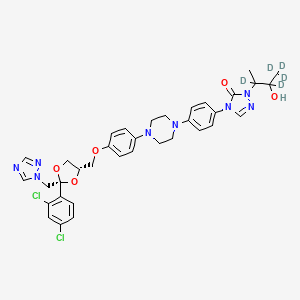

Hydroxy Itraconazole-d5 is a derivative of Itraconazole, a synthetic broad-spectrum triazole antifungal agent . It has a molecular formula of C35 D5 H33 Cl2 N8 O5 and a molecular weight of 726.66 . It is a stable isotope labelled metabolite .

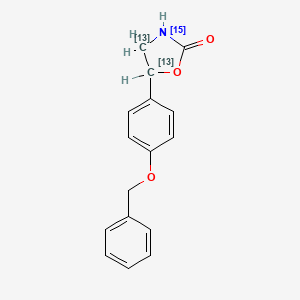

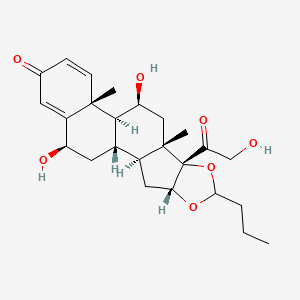

Molecular Structure Analysis

The molecular structure of Hydroxy Itraconazole-d5 is complex, with multiple rings and functional groups . It includes elements such as carbon, hydrogen, chlorine, nitrogen, and oxygen .Scientific Research Applications

Pharmacokinetics and Pharmacodynamics : Itraconazole, a triazole antifungal agent, is well-tolerated and highly efficacious, with its main metabolite, hydroxy-itraconazole, also having considerable antifungal activity. New formulations have improved its solubility, leading to enhanced absorption and bioavailability, making it ideal for treating systemic fungal infections in diverse patient populations (Willems, van der Geest, & de Beule, 2001).

Effect on Other Medications : Itraconazole is a potent inhibitor of CYP3A4 and can increase the serum concentrations of certain medications, such as atorvastatin, a cholesterol-lowering drug, by interfering with its metabolism (Kantola, Kivistö, & Neuvonen, 1998).

Variable Absorption and Concentration : The original capsule formulation of itraconazole can lead to variability in absorption and plasma concentration, which is critical for treating serious systemic fungal infections. This variability necessitated the development of alternative formulations for broader application (de Beule & van Gestel, 2001).

Metabolism and Therapeutic Activity : Studies have shown that concentrations of hydroxyitraconazole are approximately twice as high as itraconazole over a range of concentrations, contributing importantly to the therapeutic activity attributed to itraconazole (Hostetler et al., 1993).

Pharmacokinetic Profiles in Onychomycosis Treatment : In the treatment of onychomycosis, a fungal infection of the nails, itraconazole and hydroxy-itraconazole show high cure rates and strong affinity for keratin, leading to effective drug concentrations in the affected nails (Kawada, Aragane, & Tezuka, 2004).

Influence of Gender, BMI, and Age on Pharmacokinetics : Gender significantly influences the pharmacokinetics of itraconazole, with men showing higher plasma concentrations than women. This suggests a need for tailored dosing based on gender and other factors (Miljković et al., 2022).

Population Pharmacokinetics in Special Patient Populations : Understanding the population pharmacokinetics of itraconazole and hydroxy-itraconazole in pediatric patients with cystic fibrosis or undergoing bone marrow transplants is crucial for optimizing dosing regimens (Hennig et al., 2006).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(2,3,4,4,4-pentadeuterio-3-hydroxybutan-2-yl)-1,2,4-triazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H38Cl2N8O5/c1-24(25(2)46)45-34(47)44(23-40-45)29-6-4-27(5-7-29)41-13-15-42(16-14-41)28-8-10-30(11-9-28)48-18-31-19-49-35(50-31,20-43-22-38-21-39-43)32-12-3-26(36)17-33(32)37/h3-12,17,21-25,31,46H,13-16,18-20H2,1-2H3/t24?,25?,31-,35-/m0/s1/i2D3,24D,25D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISJVOEOJQLKSJU-VVLLWNLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5CO[C@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H38Cl2N8O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

726.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4'-Benzyloxyphenyl)-3-methyl-[4,5-di-13C,3-15N]-2-oxazolidone](/img/structure/B562238.png)

![4-Methoxy-[7-13C]benzyl Alcohol](/img/structure/B562244.png)

![L-Alanine, 3-[(1-oxo-2-propynyl)amino]- (9CI)](/img/no-structure.png)

![2-Methyl-6-[(3-methoxyphenyl)ethynyl]pyridine Hydrochloride](/img/structure/B562258.png)